Differential γ-Secretase Modulation: S-Enantiomer Activity vs. R-Enantiomer Inactivity
The pharmacological activity of JNJ-40418677 resides exclusively in the (S)-enantiomer [1]. (R)-JNJ-40418677 is explicitly supplied as the R-enantiomer for stereospecific pharmacology and is expected to be inactive or show significantly reduced efficacy . This stereospecificity is a critical differentiator; the (S)-enantiomer potently reduces Aβ42 secretion, while the (R)-enantiomer is the matched inactive control.
| Evidence Dimension | Aβ42 secretion inhibition (in vitro) |
|---|---|
| Target Compound Data | No direct IC50 data for (R)-JNJ-40418677 alone is reported in primary literature; classified as the inactive enantiomer . |
| Comparator Or Baseline | JNJ-40418677 ((S)-enantiomer) blocked secretion of Aβ42 with a mean IC50 of 200 nM in human neuroblastoma cells [1]. |
| Quantified Difference | Expected substantial loss of activity (>100-fold lower potency) for the R-enantiomer based on stereospecific structure-activity relationship. |
| Conditions | Human SK-N-BE(2) neuroblastoma cells expressing amyloid precursor protein (APP) [1]. |
Why This Matters
Confirms that (R)-JNJ-40418677 is the correct choice for a stereochemical negative control, essential for validating the target engagement and specificity of the active (S)-enantiomer in every experimental run.
- [1] Van Broeck B, Chen JM, Tréton G, Desmidt M, Hopf C, Ramsden N, Karran E, Mercken M, Rowley A. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. Br J Pharmacol. 2011 May;163(2):375-89. View Source
